Product packaging for 2-Chloroquinolin-8-ol(Cat. No.:CAS No. 31568-91-9)

2-Chloroquinolin-8-ol

Cat. No.: B1361850
CAS No.: 31568-91-9
M. Wt: 179.6 g/mol
InChI Key: HNUFDBQIXGQAEX-UHFFFAOYSA-N
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Description

Structural Significance within the Quinoline (B57606) Scaffold

The foundational structure of 2-chloroquinolin-8-ol is the quinoline ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. researchgate.net This scaffold is a common motif in a vast array of natural products and synthetic compounds, renowned for its broad spectrum of biological activities. ontosight.ai The specific placement of a chlorine atom at the 2-position and a hydroxyl group at the 8-position on the quinoline core imparts distinct chemical properties to this compound.

The chlorine atom, being an electron-withdrawing group, influences the electron density distribution across the quinoline ring system. This can affect the molecule's reactivity and its ability to participate in various chemical transformations. The hydroxyl group at the 8-position is a key feature, enabling the molecule to act as a bidentate chelating agent, capable of forming stable complexes with a variety of metal ions. scispace.com This chelation ability is a hallmark of 8-hydroxyquinoline (B1678124) and its derivatives and is central to many of their applications. The relative positions of the chloro and hydroxyl groups also introduce steric and electronic factors that can be fine-tuned to modulate the compound's properties and interactions with biological targets.

Historical Evolution of Research on 8-Hydroxyquinoline Derivatives

The study of 8-hydroxyquinoline, also known as oxine, dates back to 1880 when it was first synthesized by Hugo Weidel and his student Albert Cobenzl. wikipedia.org Its structure was later correctly identified by Zdenko Hans Skraup. wikipedia.org The discovery of the chelating properties of 8-hydroxyquinoline in the 1920s opened up a vast field of research into its derivatives and their metal complexes. wikipedia.org

Historically, research on 8-hydroxyquinoline derivatives has been extensive, driven by their diverse applications. These compounds have been investigated for their antiseptic, disinfectant, and pesticide properties. wikipedia.org In medicinal chemistry, they have been explored as potential anticancer, anti-HIV, antifungal, and neuroprotective agents. scispace.comnih.gov The ability of 8-hydroxyquinoline derivatives to act as fluorescent chemosensors for metal ions has also been a significant area of investigation. scispace.com The introduction of various substituents onto the 8-hydroxyquinoline scaffold, including halogens like chlorine, has been a common strategy to modify and enhance these properties, leading to the synthesis and study of compounds like this compound.

Current Research Landscape and Future Directions for this compound

Current research on this compound and related compounds is vibrant and multifaceted. The compound serves as a versatile building block in organic synthesis for the creation of more complex heterocyclic structures. vulcanchem.com Its reactivity allows for selective modifications, making it a valuable precursor in the development of novel chemical entities. researchgate.net

Recent studies have highlighted the potential of 2-chloroquinoline (B121035) derivatives in medicinal chemistry. For instance, some derivatives have been investigated as dual inhibitors of viral proteases, suggesting potential antiviral applications. The anticancer properties of quinoline derivatives continue to be an active area of research, with studies exploring their mechanisms of action, which may involve the inhibition of key cellular signaling pathways.

Future research on this compound is poised to expand in several promising directions:

Development of Novel Therapeutics: Systematic modifications of the this compound scaffold will likely lead to the discovery of new drug candidates with improved efficacy and selectivity against various diseases.

Advanced Materials: The unique photophysical properties that can arise from metal complexes of 8-hydroxyquinoline derivatives suggest potential applications in the development of materials for organic light-emitting diodes (OLEDs) and other electronic devices. scispace.comnih.gov

Catalysis: The use of metal complexes of quinoline derivatives as catalysts in organic reactions is an area with potential for growth. researchgate.net Exploring the catalytic activity of this compound complexes in various transformations could lead to the development of new and efficient synthetic methodologies.

The continued exploration of the synthesis, reactivity, and biological activity of this compound and its derivatives promises to yield further insights and innovative applications across various scientific disciplines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6ClNO B1361850 2-Chloroquinolin-8-ol CAS No. 31568-91-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloroquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-8-5-4-6-2-1-3-7(12)9(6)11-8/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUFDBQIXGQAEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40298166
Record name 2-chloroquinolin-8-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31568-91-9
Record name 31568-91-9
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121212
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloroquinolin-8-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 Chloroquinolin 8 Ol

Established Synthetic Routes for 2-Chloroquinolin-8-ol and its Precursors

The synthesis of substituted quinolines, including chloro- and hydroxy-substituted derivatives, can be achieved through several established methodologies. While direct, high-yield syntheses specifically for this compound are not abundantly detailed in foundational literature, its preparation can be inferred from general quinoline (B57606) synthetic strategies and the synthesis of its precursors.

One common approach to the quinoline core is the Doebner-von Miller reaction . A relevant example is the synthesis of 5-Chloro-8-hydroxyquinoline (B194070), which is prepared from 4-chloro-2-aminophenol and acrolein diethyl acetal in the presence of hydrochloric acid. chemicalbook.com This suggests a potential pathway to this compound could involve a suitably substituted aniline precursor.

Another versatile method involves the electrophilic cyclization of N-(2-alkynyl)anilines, which can produce a variety of substituted quinolines under mild conditions. nih.gov Furthermore, the synthesis of 2-chloroquinolines has been achieved from 2-vinylanilines, providing another potential route to the target molecule's backbone. wikipedia.org Precursors like 4,7-dichloroquinolines are also utilized for creating various substituted quinolines, highlighting the modularity of quinoline synthesis. researchgate.net

General synthetic pathways for quinolines include:

Friedländer Synthesis: Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Skraup Synthesis: Reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.

Combes Quinoline Synthesis: Reaction of anilines with β-diketones.

These classical methods, along with modern transition-metal-catalyzed reactions, provide a toolbox for accessing the necessary precursors for this compound. organic-chemistry.orgmdpi.com

Derivatization Strategies and Analogue Synthesis

The this compound scaffold possesses several reactive sites, allowing for extensive derivatization to produce a library of analogues. The primary sites for modification include the C-2 position bearing the chloro substituent, and the C-5 and C-7 positions on the carbocyclic ring.

Nucleophilic Substitution Reactions at C-2 Position of the Quinoline Ring

The chlorine atom at the C-2 position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr). researchgate.net This reaction involves the attack of a nucleophile on the electron-deficient carbon atom, leading to the displacement of the chloride leaving group. masterorganicchemistry.comyoutube.com The reactivity of 2-chloroquinoline (B121035) in these reactions is well-documented, showing a higher reactivity towards nucleophiles like methoxide ions compared to its 4-chloro isomer. researchgate.net

A variety of nucleophiles can be employed to displace the C-2 chlorine, including amines, thiols, and alkoxides, leading to the formation of 2-amino-, 2-thio-, and 2-alkoxyquinolin-8-ol derivatives, respectively. For instance, reactions with amines or hydrazine can introduce nitrogen-based functionalities, a common strategy in medicinal chemistry. mdpi.com

Table 1: Examples of Nucleophilic Substitution at the C-2 Position

Nucleophile Reagent Example Product Type
Amine R-NH2 2-Aminoquinolin-8-ol derivative
Thiol R-SH 2-(Alkyl/Aryl)thioquinolin-8-ol derivative
Alkoxide R-ONa 2-Alkoxyquinolin-8-ol derivative
Azide NaN3 2-Azidoquinolin-8-ol derivative

This table represents plausible reactions based on the known reactivity of 2-chloroquinolines.

Functionalization at C-5 Position: Synthesis of 5-Chloroquinolin-8-ol Derivatives

Functionalization at the C-5 position of the quinoline ring allows for the introduction of various substituents, further diversifying the available analogues. While starting from this compound, electrophilic aromatic substitution reactions can be directed towards the C-5 position. Halogenation is a common modification; for example, chlorination of 8-hydroxyquinoline (B1678124) derivatives can yield 5-chloro-substituted products. cionpharma.com

Recent methodologies have focused on C-H functionalization, which provides a direct and atom-economical way to introduce new groups. For instance, copper-catalyzed C5-H bromination of 8-aminoquinoline (B160924) amides has been developed. researchgate.net This highlights the potential for regioselective functionalization at the C-5 position of the this compound scaffold, likely requiring prior modification of the 8-hydroxyl group to a directing group. researchgate.netresearchgate.net The Mannich reaction has also been employed to introduce aminomethyl groups at the C-5 position of 5-chloro-8-hydroxyquinoline. nih.gov

Modifications at C-7 Position: Introduction of Styryl and Amino Moieties

The C-7 position offers another site for structural modification. The introduction of styryl moieties can be achieved through condensation reactions. For example, a related compound, 5-chloro-2-methyl-7-nitroquinolin-8-ol, reacts with various aldehydes to form 7-styryl derivatives. researchgate.net This suggests that a 7-nitro derivative of this compound could serve as a key intermediate.

The introduction of amino groups at C-7 is also a valuable transformation. This is typically achieved by the reduction of a 7-nitro group. The synthesis of 5-amino-7-bromoquinolin-8-ol proceeds through nitration, reduction, and subsequent reactions, demonstrating a viable route to introduce an amino functionality at the C-7 position which can then be further derivatized. nih.gov

Oxidation to 2-Substituted-5,8-quinolinediones

The 8-hydroxyquinoline moiety can be oxidized to form a quinoline-5,8-dione. This transformation is significant as quinone structures are present in many biologically active molecules. The oxidation of this compound would yield 2-Chloroquinoline-5,8-dione. The chemistry of quinoline-5,8-diones is well-established, with methods available for their synthesis and further functionalization. acs.org For instance, various 7-amino-2-methylquinoline-5,8-diones have been synthesized, indicating that the quinolinedione core is tolerant to substitution at other positions. acs.org These diones can undergo further reactions, such as Michael additions, to introduce additional complexity. researchgate.net

Incorporation into Hybrid Molecular Systems

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced activity or a modified biological profile. mdpi.com The this compound scaffold is an attractive building block for creating such hybrid molecules.

Examples of this approach using similar quinoline cores include:

Ciprofloxacin (B1669076) Hybrids: 5-Chloro-8-hydroxyquinoline has been linked to the antibiotic ciprofloxacin via a Mannich reaction to create hybrid molecules with antibacterial properties. nih.gov

Benzimidazole Hybrids: 7-chloro-4-aminoquinoline has been joined with benzimidazole moieties through various linkers to produce compounds with antiproliferative activity. mdpi.com

Quinone Hybrids: The quinolinedione structure, obtainable from this compound, can be incorporated into hybrid systems with other scaffolds like naphthoquinones to generate potential antineoplastic agents. mdpi.com

The Passerini three-component reaction has also been used to functionalize 2-chloroquinoline-3-carbaldehyde, demonstrating a method to incorporate diverse functionalities and create complex molecules from a quinoline starting material. mdpi.com

Synthesis of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole ring is a significant heterocycle often incorporated into larger molecules. The synthesis of quinoline-1,3,4-oxadiazole hybrids typically involves a multi-step process. A common pathway begins with the conversion of a substituted acid derivative into a corresponding carbohydrazide. This intermediate is then cyclized to form the 1,3,4-oxadiazole-2-thiol ring. The final step involves the condensation of this thiol with a suitable quinoline derivative, such as a dichloroquinoline, to link the two heterocyclic systems. niscpr.res.in

For instance, the synthesis of 2-(7-chloroquinolin-4-ylthio)-5-(substituted)-1,3,4-oxadiazole derivatives starts from 4,7-dichloroquinoline, which is reacted with a pre-formed 5-substituted-1,3,4-oxadiazole-2-thiol in dimethylformamide (DMF) with potassium carbonate. niscpr.res.in The reaction mixture is stirred at room temperature and then heated to 120°C for 10 to 12 hours to afford the final hybrid compound. niscpr.res.in

Commonly employed methods for the synthesis of the 1,3,4-oxadiazole ring itself include the cyclodehydration of diacylhydrazines using reagents like phosphorous oxychloride or thionyl chloride. nih.gov Microwave-assisted synthesis has also been reported for the cyclization step, offering a more efficient alternative. mdpi.com

Table 1: Synthesis of Quinoline-1,3,4-Oxadiazole Hybrids

Starting Quinoline Reagent Key Reaction Type Reference
4,7-dichloroquinoline 5-substituted-1,3,4-oxadiazole-2-thiol Nucleophilic Aromatic Substitution niscpr.res.in
Formation of Schiff Base Derivatives

Schiff bases, characterized by the azomethine (-C=N-) group, are readily formed through the condensation of a primary amine with an aldehyde or ketone. In the context of the this compound scaffold, Schiff base derivatives can be synthesized by first introducing a formyl group (aldehyde) onto the quinoline ring, which can then react with various amines. Alternatively, an amino-substituted quinoline can be reacted with different aldehydes. bepls.com

For example, quinolin-7-amine can be dissolved in aqueous ethanol and reacted with various aromatic aldehydes by refluxing the mixture for two hours on a water bath to yield the corresponding Schiff bases. bepls.com These Schiff bases, which are often bidentate or polydentate ligands, can subsequently be used to form metal complexes. bepls.com The synthesis of Schiff bases derived from quinoline-8-carbaldehyde and substituted aromatic amines has also been reported as a pathway to further C-8 substituted quinolines. researchgate.net

Table 2: General Protocol for Schiff Base Synthesis

Quinoline Precursor Reagent Solvent Condition Reference
Quinolin-7-amine Aromatic Aldehydes Aqueous Ethanol Reflux (2 hrs) bepls.com
Hybridization with Fluoroquinolones (e.g., Ciprofloxacin) via Mannich Reaction

The Mannich reaction is a three-component aminoalkylation that condenses a compound with an active hydrogen atom, an aldehyde (typically formaldehyde), and a primary or secondary amine. ekb.eg This reaction provides an effective method for creating hybrid molecules by linking different chemical entities.

A notable application is the hybridization of 8-hydroxyquinoline derivatives with fluoroquinolones like ciprofloxacin. nih.gov In a typical procedure, an 8-hydroxyquinoline derivative, such as 5-chloro-8-hydroxyquinoline, is reacted with ciprofloxacin and paraformaldehyde in ethanol. nih.govmdpi.com The mixture is refluxed for several hours to yield the hybrid product, where the ciprofloxacin molecule is linked to the quinoline ring at the 7-position via a methylene bridge. nih.gov This strategy leverages the secondary amine group within the piperazine ring of ciprofloxacin to participate in the Mannich condensation. nih.gov

Table 3: Synthesis of Ciprofloxacin-Quinoline Hybrid

Quinoline Substrate Amine Aldehyde Source Solvent Condition Yield Reference
5-Chloro-8-hydroxyquinoline Ciprofloxacin Paraformaldehyde Ethanol Reflux (8 hrs) 75% nih.gov
Synthesis of Indolin-2-one Hybrids

The synthesis of hybrid molecules incorporating both the 8-hydroxyquinoline and indole or indolinone frameworks has been explored as a strategy to generate complex molecular architectures. A series of novel hybrid 8-hydroxyquinoline-indole derivatives were synthesized through a multi-step process. nih.gov

The synthesis can begin with the protection of the hydroxyl group of an 8-hydroxyquinoline derivative, for example, using a tert-butyloxycarbonyl (Boc) group. This is followed by coupling with various indole-2-carboxylic acids using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). The final step involves the deprotection of the Boc group, typically with trifluoroacetic acid in dichloromethane, to yield the desired hybrid compound. nih.gov This approach creates an ester linkage between the quinoline and indole moieties. Amide-linked hybrids have also been prepared by reacting indole-2-carboxylic acid with an amino-functionalized quinoline precursor. nih.gov

Table 4: Synthesis of 8-Hydroxyquinoline-Indole Hybrids

Quinoline Precursor Indole Precursor Coupling Agent Key Steps Reference
tert-butyl (2-(hydroxymethyl)quinolin-8-yl) carbonates Indole-2-carboxylic acids EDCI 1. Coupling 2. Boc-deprotection nih.gov

Advanced Synthetic Techniques

Modern synthetic methodologies are continuously being developed to improve efficiency, yield, and environmental compatibility. For the modification of this compound and related structures, chemoenzymatic and microwave-assisted techniques represent significant advancements over classical methods.

Chemoenzymatic Synthesis Using Toluene Dioxygenase

Chemoenzymatic synthesis utilizes enzymes to perform specific, often highly stereoselective, chemical transformations as part of a multi-step synthetic route. Toluene dioxygenase (TDO) has been employed in the biotransformation of 2-chloroquinoline. frontiersin.orgresearchgate.net

Whole cells of Pseudomonas putida UV4, which contain toluene dioxygenase, can catalyze the cis-dihydroxylation of the carbocyclic ring of 2-chloroquinoline. This biotransformation results in the formation of stable, enantiopure cis-dihydrodiol metabolites. frontiersin.org These metabolites are valuable chiral synthons that can be used in subsequent chemical steps to synthesize other complex molecules, such as enantiopure arene oxides of quinoline. frontiersin.org Molecular docking studies have been used to understand the interaction between the 2-chloroquinoline substrate and the active site of TDO, providing insight into the stereoselectivity of the dihydroxylation reaction. frontiersin.orgresearchgate.net

Table 5: TDO-Catalyzed Biotransformation of 2-Chloroquinoline

Substrate Enzyme System Reaction Type Product(s) Reference

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. asianpubs.orgbenthamdirect.com This technology has been successfully applied to the synthesis of various quinoline derivatives. eurekaselect.com

For example, a rapid, one-pot microwave-assisted synthesis of 2,4-dichloroquinolines has been developed, starting from anilines and malonic acid in the presence of phosphorous oxychloride, with irradiation at 600 W for just 50 seconds. asianpubs.org Microwave irradiation has also been used in the synthesis of 8-hydroxyquinoline-2-carboxanilides. The condensation of activated 8-hydroxyquinoline-2-carboxylic acid with substituted anilines in the presence of phosphorus trichloride under microwave conditions yielded the desired products in good amounts (61–79%). nih.gov These protocols highlight the utility of microwave assistance in significantly reducing reaction times and potentially improving the efficiency of synthetic routes involving the quinoline scaffold. benthamdirect.comnih.gov

Table 6: Examples of Microwave-Assisted Synthesis of Quinoline Derivatives

Product Type Reactants Reagent/Catalyst Conditions Reference
2,4-Dichloroquinolines Anilines, Malonic Acid POCl₃ 600 W, 50 seconds asianpubs.org

Ultrasound Irradiation in Derivative Preparation

General studies on other chloroquinoline analogs have demonstrated the utility of ultrasound in promoting chemical transformations. For instance, research on substituted 2-chloroquinolines has shown that ultrasound-assisted synthesis can lead to the formation of novel α,β-unsaturated carbonyl derivatives with significantly reduced reaction times and improved yields compared to conventional heating methods. sciensage.infosciensage.info In these cases, ultrasound irradiation facilitates the reaction of substituted quinolines with other reagents in the presence of a base and a greener solvent system. sciensage.info

Similarly, ultrasound has been effectively used in the synthesis of various other quinoline derivatives, often in conjunction with catalysts, to achieve rapid and efficient one-pot syntheses. nih.govresearchgate.net These methodologies highlight the potential of sonochemistry as a green and efficient tool in organic synthesis. However, the absence of specific data for this compound means that detailed research findings, reaction conditions, and yields for its ultrasound-assisted derivatization cannot be provided at this time.

Therefore, while the broader field of quinoline chemistry has benefited from the application of ultrasound technology, its specific application to the derivatization of this compound remains an area that requires further investigation.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and properties of quinoline (B57606) derivatives. nih.govrjptonline.org Calculations are typically performed using specific functionals, such as B3LYP, in combination with various basis sets like 6-311++G(d,p) or 6-31G(d,p), to model the molecule's behavior. nih.govsiftdesk.org These computational studies allow for the prediction of a wide range of molecular properties from the ground state electron density.

The first step in most DFT studies is the optimization of the molecular geometry to find the lowest energy structure. researchgate.net For quinoline derivatives, calculations determine the precise bond lengths, bond angles, and dihedral angles of the fused ring system and its substituents. rjptonline.org

For example, in a related compound, 8-chloroquinoline (B1195068) 2-carbaldehyde (8CQ2C), DFT calculations using the B3LYP/6-31G(d,p) basis set have determined its optimized structure, which belongs to the C1 point group symmetry. siftdesk.org The bond lengths in the aromatic rings are found to be in the typical range for C-C and C=C bonds. The C-Cl bond length is a key parameter, and for a similar molecule, 2-chloroquinoline-3-carboxaldehyde, the calculated C2–Cl13 bond distance was 1.751 Å, which shows excellent agreement with the experimental value of 1.7519 Å. nih.gov Such studies confirm that theoretical calculations can accurately reproduce experimental geometric parameters.

Table 1: Selected Optimized Bond Lengths for Chloroquinoline Derivatives from DFT Calculations

Bond 2-chloroquinoline-3-carboxaldehyde (Å) nih.gov 8-chloroquinoline 2-carbaldehyde (Å) siftdesk.org
C-Cl 1.751 1.76
C-C (ring) 1.375 - 1.487 1.372 - 1.421
C-N (ring) ~1.32 - 1.37 1.422

DFT calculations are highly effective in predicting the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.govresearchgate.net The calculated frequencies for a molecule in the gaseous state are often scaled by a specific factor (e.g., 0.961) to correct for anharmonicity and basis set deficiencies, allowing for a direct comparison with experimental data from solid-state measurements. nih.gov

For 2-chloroquinoline-3-carboxaldehyde, a detailed vibrational analysis was performed using the B3LYP/6-311++G(d,p) method. nih.gov The calculated wavenumbers were correlated with experimental FT-IR and FT-Raman spectra, and the Potential Energy Distribution (PED) was used to assign specific vibrational modes to the observed spectral bands. nih.gov For instance, the C=O stretching vibration was theoretically observed at 1717 cm⁻¹, corresponding to the experimental band. researchgate.net Similarly, C-H stretching vibrations were predicted in the range of 3030-3078 cm⁻¹. researchgate.net These correlations are crucial for confirming the molecular structure and understanding the vibrational behavior of different functional groups.

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for 2-chloroquinoline-3-carboxaldehyde

Vibrational Mode Calculated (Scaled) Frequency nih.gov Experimental FT-IR Frequency nih.gov Experimental FT-Raman Frequency nih.gov
C-H Stretch 3078, 3067, 3052 - 3071, 3058
C=O Stretch 1717 1699 1700
C=C Stretch 1581, 1558 1581, 1559 1587, 1561
C-Cl Stretch 621 621 621

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). siftdesk.org The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. siftdesk.orgresearchgate.net For 8-chloroquinoline 2-carbaldehyde, the calculated HOMO-LUMO gap is 0.29 eV, indicating significant potential for charge transfer within the molecule, which substantiates its bioactivity. siftdesk.org

The Molecular Electrostatic Potential (MEP) provides a visual map of the charge distribution around a molecule, which is invaluable for predicting its reactive sites for electrophilic and nucleophilic attack. chemrxiv.orgpreprints.org The MEP surface is color-coded, where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). siftdesk.org In chloroquinoline derivatives, the nitrogen atom and oxygen atom (of a hydroxyl or carbonyl group) typically show negative potential, making them sites for electrophilic interaction. nih.govsiftdesk.org Conversely, the hydrogen atoms often exhibit positive potential. researchgate.net

Table 3: Frontier Molecular Orbital Energies and Energy Gaps for Quinoline Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
Quinoline scirp.org -6.646 -1.816 4.83
8-chloroquinoline 2-carbaldehyde siftdesk.org -0.3266 -0.0322 0.2944
2-Chloro-7-Methylquinoline-3-Carbaldehyde (trans) dergipark.org.tr - - 3.75
2-Chloro-7-Methylquinoline-3-Carbaldehyde (cis) dergipark.org.tr - - 3.84

Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization, hyperconjugative interactions, and the transfer of charge between orbitals within a molecule. dergi-fytronix.comuni-muenchen.dempg.de It examines the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization, where a higher E(2) value indicates a stronger interaction. wisc.edu

In quinoline derivatives, significant stabilization arises from the delocalization of π electrons within the aromatic rings (π → π* interactions) and the interaction of lone pair electrons (n) on heteroatoms like nitrogen and oxygen with antibonding orbitals (n → π* or n → σ). nih.govresearchgate.net For example, in 2-chloroquinoline-3-carboxaldehyde, NBO analysis revealed strong π → π interactions within the C2-C3, C5-C10, and C8-C9 bonds, with stabilization energies of 27.21, 21.37, and 19.93 kJ/mol, respectively. researchgate.net This hyperconjugation leads to increased molecular stability. wikipedia.orgdoubtnut.comyoutube.com

Table 4: Selected NBO Second-Order Perturbation Energies (E(2)) for 2-chloroquinoline-3-carboxaldehyde

Donor NBO Acceptor NBO E(2) (kJ/mol) researchgate.net
π(C2-C3) π*(N1-C9) 27.21
π(C5-C10) π*(C6-C7) 21.37
π(C8-C9) π*(C4-C5) 19.93
LP(1) N1 π*(C2-C3) 10.04

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. siftdesk.orgirjweb.com These indices include:

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Molecules with a small HOMO-LUMO gap are considered "soft," while those with a large gap are "hard."

Chemical Softness (S): The reciprocal of hardness (S = 1/2η).

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge.

For 8-chloroquinoline 2-carbaldehyde, these parameters were calculated using DFT. The results indicated that the compound is a soft material, which is consistent with its low HOMO-LUMO gap and high reactivity. siftdesk.org Fukui functions are also used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.govresearchgate.net

Table 5: Calculated Chemical Reactivity Indices for 8-chloroquinoline 2-carbaldehyde

Parameter Symbol Value (eV) siftdesk.org
Ionization Potential I 0.3266
Electron Affinity A 0.0322
Electronegativity χ 0.1472
Chemical Hardness η 0.1799
Softness S 5.5574
Electrophilicity Index ω 0.0601

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. nih.gov Solvatochromism refers to the change in the color of a substance (i.e., a shift in its UV-visible absorption spectrum) when it is dissolved in different solvents. mdpi.com This shift, which can be a bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift, reflects the differential solvation of the molecule's ground and excited states. nih.govresearchgate.net

Computational models like the Polarizable Continuum Model (PCM) can be used to simulate solvent effects on the geometry and electronic properties of a molecule. researchgate.net For 8-hydroxyquinoline (B1678124), DFT calculations incorporating solvent models showed a significant medium effect on FT-IR and FT-Raman intensities, which increased from the gas to the solvent phase. researchgate.net Studies on other quinoline derivatives have also correlated spectral shifts with solvent parameters, providing insight into the nature of solute-solvent interactions. researchgate.net These theoretical and experimental studies are essential for understanding how 2-Chloroquinolin-8-ol might behave in different chemical environments.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme.

Computational simulations have been employed to investigate the interaction between quinoline derivatives and major transport proteins like serum albumin. In a study involving Cloxyquin (5-chloroquinolin-8-ol), a structural isomer of this compound, molecular docking simulations were used to elucidate its binding mechanism with Bovine Serum Albumin (BSA). The simulations identified several potential binding sites for the molecule on the protein.

The top-ranked docking poses were located in three distinct regions of BSA: the lower area of a cleft between subdomains IIA and IIIA, fatty acid binding site 5 (FA5), and fatty acid binding site 3 (FA3). doi.org The estimated binding energies from these simulations were in close agreement with experimental data obtained from fluorescence quenching studies. doi.org Analysis of the docking poses revealed that the quinoline ring of the compound was positioned at distances ranging from 1.1 to 4.7 nm from the intrinsic tryptophan residues of the protein, which supported findings from Förster resonance energy transfer (FRET) analysis. doi.org

Docking RankBinding Site on BSAEstimated Binding Energy (kcal/mol)Reference
1Cleft between Subdomains IIA and IIIA-6.83 doi.org
2Fatty Acid Site 5 (FA5)-6.79 doi.org
3Fatty Acid Site 5 (FA5)-6.77 doi.org
4Fatty Acid Site 3 (FA3)-6.72 doi.org
5Fatty Acid Site 3 (FA3)-6.68 doi.org

Molecular docking is a crucial tool for modeling the inhibition of various enzymes, providing insights into the specific interactions that block their catalytic activity. The quinoline scaffold, present in this compound, is a feature of many molecules that have been computationally modeled against a wide array of enzymatic targets.

NQO1 (NAD(P)H:quinone oxidoreductase 1): Experimental studies have shown that clioquinol (B1669181), a related 8-hydroxyquinoline, and its metabolite 8-hydroxyquinoline can dose-dependently inhibit the activity of the NQO1 enzyme. nih.govnjit.edu NQO1 is a flavoprotein that plays a role in cellular defense against oxidative stress. mdpi.com Computational modeling of this compound with NQO1 would aim to predict the binding mode within the enzyme's active site, identifying key interactions that lead to the observed inhibition. Such simulations are critical for understanding the mechanism of action and for designing more potent and selective inhibitors. mdpi.comresearchgate.net

Topoisomerase IIβ, DNA Gyrase, and Topoisomerase IV: Quinolone and fluoroquinolone antibiotics are well-established inhibitors of bacterial type II topoisomerases, namely DNA gyrase and Topoisomerase IV. researchgate.netresearchgate.net These enzymes are essential for bacterial DNA replication, and their inhibition leads to cell death. researchgate.netsemanticscholar.org The mechanism often involves the drug acting as a "poison," stabilizing the enzyme-DNA cleavage complex and preventing the re-ligation of the DNA strands. researchgate.netsemanticscholar.orgnih.gov Molecular docking simulations are used to model how quinolone derivatives fit into the binding pocket at the interface of the protein and the cleaved DNA, elucidating the interactions that stabilize this toxic adduct. researchgate.netsemanticscholar.org Similarly, Topoisomerase IIβ is a human enzyme that can be targeted by quinolone-like compounds, and docking studies help in understanding the potential for such interactions. researchgate.net

Cholinesterases (AChE and BChE): Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for breaking down neurotransmitters. nih.govresearchgate.net Inhibition of these enzymes is a primary therapeutic strategy for conditions like Alzheimer's disease. nih.gov Numerous studies have utilized molecular docking to investigate quinoline derivatives as potential inhibitors for both AChE and BChE. nih.govarabjchem.org These simulations have shown that the quinoline moiety can bind effectively to the peripheral anionic site of AChE through π-π stacking interactions, which is a key factor in their inhibitory activity. frontiersin.org

α-glucosidase and α-amylase: These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic target for managing type 2 diabetes. nih.gov The quinoline scaffold has been extensively used to design inhibitors for both α-glucosidase and α-amylase. nih.govsemanticscholar.org Molecular docking studies have been instrumental in this process, revealing how these compounds interact with the active sites of the enzymes. doi.orgsemanticscholar.org Simulations have identified crucial interactions, such as pi-pi stacking and hydrogen bonding with key amino acid residues, that contribute to the inhibitory potency of these derivatives. doi.orgresearchgate.netnih.gov

Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea. Its activity is associated with several pathological conditions, including infections by Helicobacter pylori. doaj.orgnih.gov Quinolone antibiotics have been identified as urease inhibitors. doaj.org Computational modeling is used to understand how these compounds interact with the urease active site, particularly how they may complex with the catalytic nickel ions to inhibit enzyme function. doaj.org

LptA and Topoisomerase IV (Top IV): In the search for new antibacterial agents, molecular docking has been used to identify compounds that target proteins essential for bacterial survival, such as LptA and Topoisomerase IV. nih.govbohrium.com LptA is involved in the transport of lipopolysaccharide in Gram-negative bacteria. Docking studies have suggested that quinoline derivatives can fit well into the active binding site of the LptA protein, and may also target Top IV, indicating a potential dual-target mechanism of action. mdpi.comnih.govbohrium.com

Enzyme TargetRole of Molecular DockingKey Modeled Interactions / MechanismReference
NQO1Elucidate binding mode of known inhibitors.Binding to the active site to block substrate reduction. nih.govmdpi.com
Topoisomerase IIβ, DNA Gyrase, Top IVModel the stabilization of the enzyme-DNA complex.Intercalation into cleaved DNA and interaction with protein residues. researchgate.netresearchgate.netsemanticscholar.org
Cholinesterases (AChE, BChE)Predict binding affinity and orientation in the active site.π-π stacking with residues at the peripheral anionic site. nih.govfrontiersin.org
α-glucosidase, α-amylaseIdentify key interactions for inhibitor design.Hydrogen bonding and pi-pi stacking with catalytic residues. doi.orgnih.govsemanticscholar.org
UreaseInvestigate inhibition mechanism.Complexation with nickel ions in the active site. doaj.orgnih.gov
LptAScreen for potential antibacterial agents.Fitting within the active binding site of the transport protein. nih.govbohrium.com

Non-Linear Optical (NLO) Properties and Applications

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for applications in photonics, telecommunications, and optical data storage. nottingham.ac.uk Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for predicting the NLO properties of organic molecules. rsc.orgdntb.gov.ua

Theoretical studies on quinoline and its derivatives have been conducted to evaluate their potential as NLO materials. rsc.org These calculations typically determine key NLO-related parameters such as the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β). nottingham.ac.uk A high value of first hyperpolarizability is a primary indicator of a significant second-order NLO response. rsc.org

For Quinolin-8-ol, the parent compound of this compound, DFT calculations have been performed to compute these properties. The results indicate that the quinoline structure possesses NLO potential, which can be further tuned by adding electron-donating or electron-withdrawing groups. nottingham.ac.uk The presence of the chloro- group and the hydroxyl group on the this compound structure would be expected to modulate these NLO properties.

NLO PropertyCalculated Value (for Quinolin-8-ol)UnitSignificanceReference
Dipole Moment (μ)2.26DebyeMeasures the molecule's overall polarity.
Polarizability (α)-0.12 x 10-23esuDescribes the ease of distortion of the electron cloud by an electric field.
First Hyperpolarizability (β)0.56 x 10-30esuIndicates the magnitude of the second-order NLO response.

Computational Simulation of Organic Materials and Molecular Targets

Beyond specific applications like docking or NLO analysis, computational simulations provide a fundamental understanding of the structural and electronic properties of molecules like this compound. Quantum mechanical methods, such as Density Functional Theory (DFT), are used to perform a wide range of analyses on related molecular structures. researchgate.net

Key areas of investigation include:

Optimized Molecular Structure: Calculations are used to determine the most stable three-dimensional geometry of the molecule, including precise bond lengths and angles. researchgate.net

Vibrational Analysis: Theoretical vibrational frequencies are calculated and compared with experimental data (e.g., from FT-IR spectroscopy) to confirm the molecular structure. researchgate.net

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and stability. researchgate.net

Charge Distribution and Reactivity: Natural Bond Orbital (NBO) analysis is used to study charge delocalization and hyperconjugative interactions within the molecule. researchgate.net Additionally, Molecular Electrostatic Potential (MEP) maps are generated to visualize the electron density distribution and predict sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Topological Studies: Advanced analyses like the Electron Localization Function (ELF) and Localized Orbital Locator (LOL) can provide deeper insights into the nature of chemical bonding within the molecule.

These computational studies provide a comprehensive theoretical characterization of a molecule, which is invaluable for understanding its behavior and for rationally designing new derivatives with enhanced properties for materials science or medicinal chemistry applications. researchgate.net

Catalytic Applications of 2 Chloroquinolin 8 Ol Derivatives and Metal Complexes

Oligomerization and Polymerization Catalysis

Quinoline-based ligands are instrumental in the development of new catalysts for olefin oligomerization and polymerization. Research focuses on creating catalysts with non-toxic metals that exhibit high catalytic activities. researchgate.net

The complex bis(5-chloroquinolin-8-olato)-bis(pyridine)-cobalt(II) has been synthesized and evaluated as a precatalyst. researchgate.net For it to become catalytically active, it requires activation by an agent such as Modified Methylaluminoxane (MMAO-12). researchgate.net The activation process enables the cobalt complex to facilitate oligomerization reactions under specific conditions, such as in a nitrogen atmosphere at room temperature and atmospheric pressure. researchgate.net

When tested in the oligomerization of 2-chloro-2-propen-1-ol (B1199897), the bis(5-chloroquinolin-8-olato)-bis(pyridine)-cobalt(II) complex, after activation with MMAO-12, demonstrates low catalytic activity. researchgate.net The measured activity for this specific reaction was determined to be 4.35 g mmol⁻¹ h⁻¹ bar⁻¹. researchgate.net The reaction involves subjecting the monomer to oligomerization conditions in the presence of the catalyst system, typically in a solvent like toluene. nih.gov

In contrast to its performance with 2-chloro-2-propen-1-ol, the same cobalt(II) complex shows moderate catalytic activity in the oligomerization of norbornene. researchgate.net This reaction is also conducted after the precatalyst is activated by MMAO-12. researchgate.net The difference in activity highlights the substrate-dependent nature of the catalyst's performance.

Catalytic Activity of Bis(5-chloroquinolin-8-olato)-bis(pyridine)-cobalt(II)

Monomer Catalytic Activity Activity Level
2-Chloro-2-propen-1-ol 4.35 g mmol⁻¹ h⁻¹ bar⁻¹ Low
Norbornene Not specified Moderate

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Arylation)

Chloroquinoline derivatives are versatile substrates in transition-metal-catalyzed cross-coupling reactions, which are fundamental for creating carbon-carbon bonds. researchgate.net The Suzuki-Miyaura reaction, typically catalyzed by palladium complexes, is a widely used method for this purpose. researchgate.netrsc.org

In this context, a chloroquinoline, such as a 2-chloroquinoline (B121035) derivative, serves as an organic halide that reacts with an organoboron reagent, like a phenylboronic acid. researchgate.net The reaction is carried out in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base. researchgate.net This process allows for the synthesis of various aryl-substituted quinolines, which are valuable in medicinal chemistry and materials science. researchgate.netnih.gov Microwave-assisted Suzuki-Miyaura reactions have also been effectively used to synthesize quinoline (B57606) derivatives. researchgate.net

Design Principles for Quinoline-Based Ligands in Catalysis

The effectiveness of a catalyst often depends on the rational design of its ligands. For quinoline-based ligands, several principles guide the development of new and more efficient catalysts.

Electronic and Steric Tuning : The properties of quinoline ligands can be modified by adding electron-donating or electron-withdrawing groups to the quinoline framework. researchgate.net This tuning of the electronic properties can influence the reactivity and stability of the resulting metal complex. acs.org

Supramolecular Interactions : The design of quinoline-based ligands can incorporate features that promote specific supramolecular assemblies, such as π–π stacking. These interactions can play a significant role in the structure and catalytic behavior of metal complexes. The functionalization of the quinoline can influence the geometry and prevalence of these interactions. rsc.org

Molecular Hybridization : A common strategy involves combining the quinoline scaffold with other bioactive or functional moieties to create hybrid molecules. This approach aims to produce new compounds with enhanced or novel activities by leveraging the properties of each component. mdpi.com

Computational Modeling : Advanced computational techniques like 3D Quantitative Structure-Activity Relationship (3D-QSAR) modeling are employed to establish correlations between the three-dimensional structures of quinoline derivatives and their biological or catalytic activity. nih.gov These models help in understanding the structural and electrostatic properties required for enhanced performance and guide the design of new, more potent ligands before their synthesis. nih.gov

Table of Compounds

Compound Name
2-Chloroquinolin-8-ol
Bis(5-chloroquinolin-8-olato)-bis(pyridine)-cobalt(II)
2-Chloro-2-propen-1-ol
Norbornene
Modified Methylaluminoxane (MMAO-12)
Tetrakis(triphenylphosphine)palladium(0)

Biological Activities and Medicinal Chemistry Research

Antimicrobial Activity

Derivatives of 8-hydroxyquinoline (B1678124) are recognized for their significant antimicrobial effects, which are influenced by the nature and position of substituents on the quinoline (B57606) ring. The introduction of a chlorine atom, as seen in 2-Chloroquinolin-8-ol, modulates the electronic and lipophilic properties of the molecule, which can, in turn, enhance its interaction with microbial targets and its ability to penetrate cell membranes. Research has shown that halogenated 8-hydroxyquinolines often exhibit potent activity against a wide range of bacteria and fungi.

Quinoline compounds, particularly halogenated derivatives, have shown considerable antibacterial activity. Generally, these compounds are more effective against Gram-positive bacteria than Gram-negative bacteria. scienceopen.com The difference in susceptibility is often attributed to the structural variations in the bacterial cell wall; the complex outer membrane of Gram-negative bacteria can act as a barrier, limiting the entry of antimicrobial agents. scienceopen.com

While specific data on this compound against Mycobacterium tuberculosis is limited, extensive research on its isomer, 5-chloroquinolin-8-ol (cloxyquin), provides significant insights into the anti-tubercular potential of this scaffold. nih.govresearchgate.netnih.gov In vitro studies have demonstrated that cloxyquin exhibits potent activity against both standard and multidrug-resistant strains of M. tuberculosis. nih.govresearchgate.net The minimum inhibitory concentrations (MICs) for cloxyquin against 150 clinical isolates, including drug-sensitive and drug-resistant strains, were found to be consistently low, with MIC50 and MIC90 values of 0.125 µg/mL and 0.25 µg/mL, respectively. nih.govresearchgate.net The fact that its efficacy is maintained across various resistant strains suggests a mechanism of action that is distinct from existing anti-tubercular drugs. nih.gov Other 8-hydroxyquinoline derivatives have also shown promise; for instance, 8-hydroxyquinoline itself has an MIC of 2.5 µM against replicating M. tuberculosis. oup.comoup.com Furthermore, a structure-activity relationship study of 26 different 8-hydroxyquinoline analogs revealed that small substitutions at the C5 position resulted in the most potent activity. nih.gov

Table 1: In Vitro Antitubercular Activity of Cloxyquin (5-Chloroquinolin-8-ol)

M. tuberculosis Strain Type Number of Isolates MIC50 (µg/mL) MIC90 (µg/mL) Range of MICs (µg/mL)
Drug Sensitive 100 0.125 0.25 0.062 - 0.25
Drug Resistant (Non-MDR) 20 0.125 0.25 0.062 - 0.25
Multidrug-Resistant (MDR) 30 0.125 0.125 0.062 - 0.25
Total 150 0.125 0.25 0.062 - 0.25

Data sourced from Hongmanee et al. (2007). nih.gov

Various derivatives of 8-hydroxyquinoline have demonstrated significant efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA). For instance, a hybrid molecule combining 5-chloro-8-hydroxyquinoline (B194070) with ciprofloxacin (B1669076) displayed MIC values ranging from 4–16 µg/mL against both susceptible and drug-resistant strains of S. aureus. nih.gov Another study highlighted that the derivative 5,7-dichloro-2-methylquinolin-8-ol showed a high inhibitory potential with an MIC of 2.2 µM against methicillin-sensitive S. aureus (MSSA) and 1.1 µM against MRSA. researchgate.net A hybrid quinoline-sulfonamide cadmium (II) complex also exhibited excellent antibacterial activity against S. aureus ATCC 25923, with a very low MIC of 0.19 µg/mL. mdpi.com These findings underscore the potential of chloro-substituted 8-hydroxyquinolines as a promising scaffold for developing new anti-staphylococcal agents.

Table 2: Antibacterial Activity of Selected Quinoline Derivatives against Staphylococcus aureus

Compound Strain MIC (µg/mL) MIC (µM)
5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid Susceptible and Drug-Resistant S. aureus 4 - 16 N/A
5,7-dichloro-2-methylquinolin-8-ol Methicillin-Sensitive S. aureus (MSSA) N/A 2.2
5,7-dichloro-2-methylquinolin-8-ol Methicillin-Resistant S. aureus (MRSA) N/A 1.1
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) S. aureus ATCC 25923 0.19 N/A

Data compiled from multiple sources. nih.govresearchgate.netmdpi.com

The efficacy of quinoline derivatives against Gram-negative bacteria like Escherichia coli is generally more modest compared to their activity against Gram-positive bacteria. scienceopen.com However, certain structural modifications can enhance their activity. For example, a hybrid of N-(quinolin-8-yl)-4-chloro-benzenesulfonamide with cadmium (II) showed very good antibacterial activity against E. coli ATCC 25922 with a minimum inhibitory concentration (MIC) of 6.09 µg/mL. mdpi.com The parent 8-hydroxyquinoline scaffold and its derivatives have been the subject of numerous studies to optimize their antibacterial spectrum to more effectively target Gram-negative pathogens.

The 8-hydroxyquinoline scaffold is also a source of potent antifungal agents. Studies have evaluated various halogenated derivatives against clinically relevant fungal species.

Trichophyton mentagrophytes : Research on substituted 2-methyl-8-quinolinols has demonstrated their antifungal properties. Although the 2-methyl analogues were generally less active than the corresponding 8-quinolinols, the 5,7-dichloro and 5,7-dibromo derivatives were identified as the most fungitoxic compounds tested against a panel of fungi including Trichophyton mentagrophytes. nih.gov

Candida albicans : Dichlorinated 8-quinolinols have been investigated for their activity against Candida species. A study testing five different dichlorinated 8-quinolinols found that the 3,5-dichloro, 5,6-dichloro, and 3,7-dichloro derivatives were more effective than the standard antifungal drug 5-fluorocytosine (B48100) against Candida albicans. nih.gov Additionally, a cadmium (II) complex of a hybrid quinoline-sulfonamide demonstrated excellent antifungal activity against C. albicans ATCC 10231, with a MIC of 0.19 µg/mL. mdpi.com

Aspergillus niger : The antifungal activity of fourteen mono- and dichloro-8-quinolinols was assessed against several fungi, including Aspergillus niger. The study revealed that all the tested chlorinated derivatives were more fungitoxic than the parent 8-quinolinol compound. nih.gov Another study on substituted 2-methyl-8-quinolinols also confirmed the antifungal potential of di-halogenated derivatives against A. niger. nih.gov

Table 3: Antifungal Activity of Selected Dichloro-8-Quinolinol Derivatives

Compound Fungal Strain Activity Comparison
3,5-dichloro-8-quinolinol Candida albicans More effective than 5-fluorocytosine
5,6-dichloro-8-quinolinol Candida albicans More effective than 5-fluorocytosine
3,7-dichloro-8-quinolinol Candida albicans More effective than 5-fluorocytosine
Various Dichloro-8-quinolinols Aspergillus niger More fungitoxic than 8-quinolinol
5,7-dichloro-2-methyl-8-quinolinol Trichophyton mentagrophytes Among the most fungitoxic derivatives tested

Data compiled from multiple sources. nih.govnih.govnih.gov

The antimicrobial effects of this compound and related compounds are attributed to several mechanisms of action, reflecting the versatile nature of the quinoline scaffold.

Iron Chelation : One of the primary antimicrobial mechanisms of 8-hydroxyquinolines is their ability to chelate essential metal ions, particularly iron. nih.gov Iron is a critical cofactor for numerous enzymes involved in microbial respiration and DNA synthesis. By sequestering iron, these compounds can disrupt these vital metabolic processes, leading to microbial cell death. The antimicrobial action of 8-hydroxyquinoline derivatives is thought to be related to this chelation activity, which deprives microbes of this essential nutrient. nih.gov

Ribosomal RNA Binding : There is some indication that this compound may exert its antifungal effect against organisms like Trichophyton mentagrophytes by binding to ribosomal RNA. This interaction would disrupt protein synthesis, a fundamental process for cell viability and growth.

Inhibition of DNA Gyrase and Topoisomerase IV : Quinolones as a class are well-known inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. wikipedia.orgnih.govslideshare.net These enzymes are essential for managing DNA topology during replication, transcription, and repair. wikipedia.orgnih.gov DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is crucial for decatenating daughter chromosomes after replication. wikipedia.orgslideshare.net By inhibiting these enzymes, quinolones block DNA replication and induce the formation of lethal double-strand breaks in the bacterial chromosome. wikipedia.orgyoutube.com For many Gram-negative bacteria, DNA gyrase is the primary target, whereas topoisomerase IV is the main target for many Gram-positive bacteria. wikipedia.orgslideshare.net

Inhibition of LptA : Research into the antibacterial mechanism of a 5-chloro-quinoline-8-ol derivative against Gram-negative bacteria has suggested that it may act by targeting LptA, a key protein in the lipopolysaccharide (LPS) transport pathway. By blocking the interaction between LptA and LptC, the compound disrupts the assembly of the outer membrane, leading to bacterial cell death.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Anticancer Activity

The anticancer potential of 8-hydroxyquinoline derivatives is a significant area of research. These compounds have been shown to act through various mechanisms of action, often linked to their ability to chelate metal ions. nih.gov

Derivatives of 8-hydroxyquinoline have demonstrated notable cytotoxic effects against a wide array of human cancer cell lines. Research into related 8-hydroxyquinoline compounds provides context for the potential activity of this compound. For instance, 8-hydroxy-2-quinolinecarbaldehyde has shown significant in vitro cytotoxicity against cell lines such as Hep3B, with an MTS50 range of 6.25±0.034 μg/mL. nih.gov Other derivatives have exhibited IC50 values ranging from 0.69 to 22 mM against various cancer cells. nih.gov Glycoconjugates of 8-hydroxyquinoline have also been tested against lines including HCT 116 and MCF-7, showing IC50 values that indicate sensitivity to this class of compounds. mdpi.comnih.gov Specifically, 8-HQ itself has an IC50 value of 9.33 ± 0.22 µM in HCT 116 cells. mdpi.com Furthermore, metal complexes incorporating 8-hydroxyquinoline ligands have shown potent cytotoxicity. Vanadium and Nickel complexes displayed IC50 values under 10 μM in A375 (melanoma) and HCT-116 (colon) cells. mdpi.com Copper(II) complexes have also been shown to possess high cytotoxic activity against multiple cancer cell lines. nih.govfrontiersin.org

Reported Cytotoxicity (IC50) of 8-Hydroxyquinoline Derivatives in Various Cancer Cell Lines
Compound/DerivativeCell LineIC50 ValueReference
8-Hydroxy-2-quinolinecarbaldehydeHep3B6.25±0.034 μg/mL nih.gov
8-Hydroxyquinoline (8-HQ)HCT 1169.33 ± 0.22 µM mdpi.com
Vanadium (IV)O Complex of an 8-HQ derivativeHCT-116<10 μM mdpi.com
Nickel (II) Complex of an 8-HQ derivativeHCT-116<10 μM mdpi.com
8-HQ Glycoconjugate (Compound 17a)MCF-7200.6 ± 1.1 µM mdpi.com
5,7-dibromo-8-hydroxyquinolineA5495.8 mg/mL nih.gov
5,7-dibromo-8-hydroxyquinolineHeLa18.7 mg/mL nih.gov
5,7-dibromo-8-hydroxyquinolineMCF716.5 mg/mL nih.gov

The mechanisms underlying the anticancer effects of 8-hydroxyquinoline derivatives are multifaceted. One of the key pathways identified is the induction of apoptosis, or programmed cell death. Copper(II) complexes of 8-hydroxyquinoline hydrazones have been found to induce cell death by apoptosis, an effect at least partly attributed to their redox properties. nih.govfrontiersin.org These complexes can promote the generation of reactive oxygen species (ROS), leading to cellular damage and triggering apoptotic pathways. nih.govrsc.org Studies on specific copper and zinc complexes have confirmed that they induce apoptosis in cancer cells like MCF-7 and SK-OV-3. rsc.orgrsc.org For example, flow cytometry analysis has shown that certain copper complexes prompt early apoptosis in MCF-7 cells. rsc.org Additionally, some platinum(II) derivatives of 8-hydroxyquinoline have been shown to induce both senescence and apoptosis in breast cancer cells by causing significant DNA damage. rsc.org While mechanisms like NQO1 enzyme activation and Topoisomerase IIβ inhibition are areas of interest for quinoline-based compounds, the induction of apoptosis via ROS generation and DNA damage is a more frequently documented pathway for 8-hydroxyquinoline derivatives. nih.govrsc.orgrsc.org

A crucial aspect of anticancer drug development is selective toxicity towards cancer cells while sparing healthy, non-cancerous cells. Research on 8-hydroxyquinoline derivatives has shown promising results in this regard. For instance, two new 8-hydroxyquinoline platinum(II) derivatives, YLN1 and YLN2, exhibited significantly higher cytotoxicity against MDA-MB-231 breast cancer cells (IC50 = 5.49 ± 0.14 μM and 7.09 ± 0.24 μM, respectively) compared to noncancerous HL-7702 cells (IC50 > 20.0 μM). rsc.org Similarly, a series of zinc(II)-8-hydroxyquinoline complexes displayed potent cytotoxicity against human cisplatin-resistant ovarian cancer cells while being nontoxic to healthy HL-7702 cells. rsc.org Studies on glycoconjugates of 8-aminoquinoline (B160924) (a related structure) also aimed to improve selectivity for cancer cells over healthy cell lines like NHDF-Neo (normal human dermal fibroblasts). mdpi.comnih.gov This differential effect suggests a therapeutic window for this class of compounds, making them attractive candidates for further development.

Anti-Neurodegenerative Potential

Beyond oncology, 8-hydroxyquinoline derivatives are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's. elsevierpure.com This activity is often attributed to their ability to chelate metal ions, inhibit key enzymes, and interfere with pathogenic protein aggregation. nih.govnih.govmdpi.com

Cholinesterase inhibitors (ChEIs) are a class of drugs that prevent the breakdown of the neurotransmitter acetylcholine, a primary therapeutic strategy for Alzheimer's disease. nih.govwikipedia.org The two main forms of this enzyme in the human brain are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Certain 8-hydroxyquinoline derivatives have been identified as potent inhibitors of these enzymes. For example, a quinolylnitrone compound derived from 8-hydroxyquinoline-2-carbaldehyde showed exceptionally potent inhibition of human BuChE (hBChE) with an IC50 value of 1.06 ± 0.31 nmol/L. nih.govnih.gov This highlights the potential of the 8-hydroxyquinoline scaffold in designing powerful and selective cholinesterase inhibitors for neurodegenerative disorders. nih.govnih.gov

The aggregation of the amyloid-beta (Aβ) peptide into toxic oligomers and plaques is a central pathological hallmark of Alzheimer's disease. frontiersin.orgmdpi.comscienceopen.com Preventing this aggregation is a key therapeutic goal. Several 8-hydroxyquinoline derivatives have been shown to be effective inhibitors of Aβ oligomer formation in vitro. nih.gov For instance, clioquinol (B1669181) and other 8-hydroxyquinoline compounds were identified as inhibitors of Aβ(1-42) oligomer assembly, with studies suggesting they act at the early stage of trimer formation. nih.gov This inhibitory effect appears to be independent of their metal-chelating activity. nih.gov The development of quinolinone hybrids as dual inhibitors of both acetylcholinesterase and Aβ aggregation further underscores the versatility of the quinoline structure in creating multi-target ligands for Alzheimer's therapy. nih.gov

Metal Ion Chelation in Neurodegenerative Pathways (e.g., Cu²⁺, Zn²⁺)

The abnormal accumulation and interaction of metal ions, particularly copper (Cu²⁺) and zinc (Zn²⁺), in the brain are implicated in the pathology of neurodegenerative disorders such as Alzheimer's disease. pharmacytimes.com These metal ions can promote the aggregation of amyloid-beta (Aβ) peptides and contribute to oxidative stress. nih.gov Consequently, molecules capable of chelating these metal ions are of significant interest in the development of therapeutics. pharmacytimes.comnih.gov

Derivatives of 8-hydroxyquinoline, including this compound, are recognized for their metal-chelating properties. nih.govnih.gov These compounds can form stable complexes with Cu²⁺ and Zn²⁺, a characteristic attributed to the nitrogen atom in the quinoline ring and the oxygen atom of the hydroxyl group. nih.gov Research on clioquinol, a related 8-hydroxyquinoline derivative, has demonstrated that it forms a 2:1 ligand-to-metal stoichiometry with both zinc(II) and copper(II). nih.gov This chelation can modulate the reactivity of these metal ions, potentially preventing their participation in detrimental processes within the brain. nih.govusask.ca Studies using a copper-zinc chelator in Alzheimer's disease transgenic mice showed a significant and rapid inhibition of beta-amyloid accumulation. nih.govunimelb.edu.au While the primary focus has often been on other substituted 8-hydroxyquinolines, the fundamental chemical structure of this compound suggests its potential to act as a moderate chelator, aiming to restore metal ion balance rather than causing a systemic disruption. nih.gov

Antioxidant Activity (e.g., DPPH and ABTS Radical Scavenging)

Antioxidants play a crucial role in mitigating oxidative stress, a key factor in various diseases. The antioxidant capacity of chemical compounds is frequently evaluated through their ability to scavenge free radicals, with common assays including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. mdpi.comnih.gov

Research into quinoline derivatives has highlighted their potential as antioxidants. mdpi.com The hydroxyl group at the 8-position of the quinoline ring is a key feature for this activity. researchgate.net Studies on various quinolinyl epoxy ketones have demonstrated good free radical scavenging properties in both DPPH and ABTS assays, with some derivatives showing efficacy comparable or even superior to standard antioxidants like ascorbic acid. researchgate.net The IC₅₀ value, which indicates the concentration required to scavenge 50% of the initial free radicals, is a common metric for antioxidant potency; a lower IC₅₀ value signifies a higher antioxidant activity. nih.govnih.gov While specific IC₅₀ values for this compound were not detailed in the provided search results, the general antioxidant potential of the 8-hydroxyquinoline scaffold is well-established. researchgate.netresearchgate.net

Table 1: Illustrative Antioxidant Activity of Quinoline Derivatives This table presents representative data for related quinoline compounds to illustrate the potential antioxidant capacity.

Compound TypeDPPH Scavenging IC₅₀ (µM)ABTS Scavenging IC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
Quinoline-pyrazolopyrimidine hybrid80-Ascorbic Acid50
Fatty polyhydroquinoline2.114.69Vitamin E1.19 - 5.88

Antiviral Activity (e.g., against Dengue Virus, HIV Integrase)

Quinoline derivatives have been a significant source of compounds with antiviral properties. researchgate.net Research has explored their efficacy against a range of viruses, including the Dengue virus and the human immunodeficiency virus (HIV).

Studies have shown that certain quinoline derivatives can inhibit the replication of the Dengue virus serotype 2 (DENV-2). semanticscholar.orgbohrium.com For instance, 2-isopropyl and 2-isobutyl-5,7-dichloro-8-hydroxyquinoline demonstrated significant inhibitory activity against DENV2, with the iso-Pr-substituted derivative showing a half-maximal inhibitory concentration (IC₅₀) of 3.03 µM. nih.gov Another related compound, chloroquine, was found to be effective in reducing the duration of viremia in monkeys infected with DENV-2. nih.govresearchgate.netnih.gov

In the context of HIV, the integrase enzyme is a critical target for antiviral drugs. nih.gov 8-Hydroxyquinoline derivatives have been identified as inhibitors of the interaction between HIV-1 integrase and the host protein LEDGF/p75. nih.gov Compounds such as 5-chloroquinolin-8-ol and 5,7-dichloroquinolin-8-ol have shown inhibitory activity with IC₅₀ values in the low micromolar range. nih.gov The proposed mechanism involves the chelation of metal ions in the active site of the integrase enzyme, which is essential for its function. nih.gov

Anti-inflammatory Activity

Chronic inflammation is a contributing factor to a multitude of diseases. nih.gov The search for novel anti-inflammatory agents is an active area of research. Quinoline derivatives have been investigated for their potential to modulate inflammatory responses. researchgate.net

The anti-inflammatory effects of these compounds are often linked to their ability to inhibit key inflammatory pathways. For example, some compounds have been shown to inhibit the lipopolysaccharide (LPS)-induced activation of nuclear factor κB (NF-κB), a crucial transcription factor in the inflammatory process. mdpi.com Studies on cryptochlorogenic acid, for instance, demonstrated a reduction in the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in LPS-stimulated cells. nih.gov While direct studies on the anti-inflammatory mechanism of this compound are not detailed in the provided results, the broader class of quinoline compounds shows promise in this therapeutic area.

Antidiabetic Activity (e.g., α-glucosidase and α-amylase Inhibition)

One therapeutic strategy for managing type 2 diabetes involves the inhibition of carbohydrate-hydrolyzing enzymes, namely α-glucosidase and α-amylase, to control post-meal blood glucose levels. mdpi.com Quinoline and its derivatives have emerged as a class of compounds with potential antidiabetic effects. mdpi.com

Studies have shown that 2-hydroxyquinoline (B72897) and its analogs possess inhibitory activity against both α-glucosidase and α-amylase. researchgate.net For example, 2-hydroxyquinoline itself displayed potent inhibition with IC₅₀ values of 64.4 µg/mL and 130.5 µg/mL against α-glucosidase and α-amylase, respectively. researchgate.net The structure-activity relationship suggests that the presence and position of hydroxyl and other substituent groups on the quinoline ring are critical for this inhibitory activity. researchgate.net Certain quinoline-pyrazolopyrimidine hybrids have also demonstrated significant α-glucosidase inhibition, with some compounds showing greater potency than the reference drug, acarbose. nih.gov

Table 2: α-Glucosidase and α-Amylase Inhibitory Activity of Quinoline Analogs This table presents data for related quinoline compounds to illustrate their potential antidiabetic activity.

Compoundα-Glucosidase Inhibition IC₅₀ (µg/mL)α-Amylase Inhibition IC₅₀ (µg/mL)
2-Hydroxyquinoline64.4130.5
2-Methyl-8-hydroxyquinoline90.7215.4

Urease Inhibitory Activity

Urease is an enzyme that plays a crucial role in the pathogenesis of infections caused by bacteria such as Helicobacter pylori. mdpi.com By hydrolyzing urea, urease increases the local pH, allowing the bacteria to survive in the acidic environment of the stomach. Therefore, urease inhibitors are considered a valuable therapeutic target.

A variety of compounds, including metal complexes and heterocyclic molecules, have been investigated for their urease inhibitory potential. nih.govnih.gov The inhibitory activity is often quantified by the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.govresearchgate.net For instance, some copper(II) complexes have shown excellent anti-urease activity with IC₅₀ values in the sub-micromolar range, significantly more potent than the standard inhibitor thiourea. nih.gov While specific kinetic studies on this compound were not found, the general class of heterocyclic compounds has demonstrated significant urease inhibitory potential. nih.gov

Table 3: Urease Inhibitory Activity of Various Compounds This table provides examples of IC₅₀ values for different classes of urease inhibitors to provide context.

Inhibitor ClassCompound ExampleUrease Inhibition IC₅₀ (µM)Standard InhibitorStandard IC₅₀ (µM)
Benzoylthiourea derivativeCompound with 3,4-dimethoxy substituent0.13Thiourea~21-22
Copper (II) complexComplex 70.986Acetohydroxamic acid (AHA)36.13

Structure Activity Relationship Sar Studies

Impact of Substituent Effects on Biological Efficacy

The nature, position, and orientation of various substituents on the quinolin-8-ol framework are determinant factors for its biological activity. These substituents modulate the molecule's physicochemical properties, such as its ability to chelate metals, its lipophilicity, and its electronic distribution, which in turn affects its interaction with biological targets.

Halogenation of the 8-hydroxyquinoline (B1678124) (8-HQ) scaffold has been a widely explored strategy to enhance biological activity. Halogens can alter the acidity of the 8-hydroxyl group, increase lipophilicity, and influence metabolic stability, all of which can impact efficacy.

Table 1: Effect of Halogenation on Antimicrobial Activity of 8-Hydroxyquinoline Derivatives

Compound Substituent(s) Target Organism Activity (MIC in µM)
8-Hydroxyquinoline None Gram-positive bacteria, fungi 3.44-13.78 elsevierpure.com
Cloxyquin 5,7-Dichloro L. monocytogenes 5.57 nih.gov
Clioquinol (B1669181) 5-Chloro-7-iodo Gram-negative bacteria High activity nih.gov

This table is interactive and can be sorted by column.

The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the quinoline (B57606) ring system profoundly influences the molecule's reactivity and biological interactions.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and carbaldehyde (-CHO) decrease the electron density of the aromatic system. studypug.com EWGs can enhance the electrophilicity of the molecule, potentially making it a better target for nucleophilic attack within a biological system. studypug.com For example, Nitroxoline, a nitro-substituted 8-hydroxyquinoline, exhibits potent and selective antibacterial activity. elsevierpure.comnih.gov The presence of EWGs can also stabilize negative charges, which might be important for binding to metallic cofactors in enzymes. studypug.com Studies on quinoline derivatives have shown that the presence of an electronegative group can lead to significant growth inhibitory action against cancer cell lines. researchgate.net

Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH), amino (-NH₂), and methyl (-CH₃) increase the electron density of the quinoline ring. studypug.com This increased nucleophilicity can enhance interactions with electron-deficient biological targets. studypug.com For instance, 5-amino-8-hydroxyquinoline has been identified as a potent antioxidant, significantly more so than its parent compound, which is attributed to the electron-donating nature of the amino group. researchgate.netelsevierpure.comnih.gov EDGs are known to stabilize positive charges, which can be a key factor in certain reaction mechanisms or receptor-binding events. studypug.com Theoretical studies have confirmed that amine moieties act as significant electron-donating groups on quinoline derivatives, enhancing their antioxidant capacity through electron transfer mechanisms. dntb.gov.ua

Table 2: Influence of EWGs and EDGs on the Biological Activity of 8-Hydroxyquinoline Derivatives

Compound Substituent Group Group Type Observed Biological Activity
Nitroxoline 5-Nitro EWG Strong antibacterial activity nih.gov
5-Amino-8-hydroxyquinoline 5-Amino EDG Potent antioxidant activity researchgate.net

This table is interactive and can be sorted by column.

Modifying the 8-hydroxyquinoline scaffold by introducing various side chains or creating hybrid molecules is a common strategy to explore new biological activities and improve potency.

Side Chain Variations: The addition of alkyl or other functionalized side chains can impact the molecule's lipophilicity, flexibility, and steric profile. For example, the synthesis of 2-alkyl-5,7-dichloro-8-hydroxyquinoline derivatives showed that even simple alkyl groups (like isopropyl and isobutyl) can yield compounds with significant antiviral activity. nih.gov The length and nature of spacer chains linking the quinoline core to another moiety can also be critical; studies on umbelliferone-8-hydroxyquinoline hybrids revealed that a 4-carbon spacer resulted in better antifungal activity than a 2-carbon spacer, likely by influencing molecular flexibility. nih.gov

Hybrid Moieties: Creating hybrid molecules by combining the quinolin-8-ol pharmacophore with other biologically active scaffolds can lead to compounds with novel or synergistic mechanisms of action. This approach aims to target multiple pathways or enhance binding affinity. For instance, hybrids of 8-quinolinol with 1,2,3-triazoles have been synthesized and shown to possess significant antibacterial activity, with the specific linkage and substituents on the triazole ring being crucial for potency. nih.gov Similarly, conjugating 8-hydroxyquinoline with thiazoline (B8809763) has produced derivatives with good to excellent anti-inflammatory activity. researchgate.net These studies underscore the vast potential of molecular hybridization in drug design.

Correlation of Molecular Descriptors with Biological Activity

Quantitative structure-activity relationship (QSAR) studies use molecular descriptors to correlate the chemical structure of compounds with their biological activity. For quinolin-8-ol derivatives, key descriptors often include lipophilicity and various electronic properties.

Lipophilicity: This property, often expressed as log P or log k, is a measure of a compound's ability to partition between a lipid and an aqueous phase. It is a critical determinant of a drug's ability to cross cell membranes and reach its target. For 8-hydroxyquinoline derivatives, lipophilicity has been identified as a key parameter for determining SAR. mdpi.com Increased lipophilicity due to halogen substitution, for instance, can enhance the transport of the compound into cells, leading to greater activity. nih.gov However, an optimal level of lipophilicity is often required, as excessively high values can lead to poor solubility and non-specific toxicity.

Electronic Properties: Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and electronegativity are used to quantify the electronic aspects of a molecule. dergipark.org.tr These properties govern how a molecule interacts with its biological target on an electronic level. QSAR studies on quinoline derivatives have shown that biological activity can be correlated with parameters like LUMO energy, suggesting that the ability of the molecule to accept electrons is important for its action. researchgate.net In one study on 5,8-quinolinequinone derivatives, the dipole moment was found to be compatible with biological activity, where the compound with the largest dipole moment also showed major anti-proliferative effects. dergipark.org.tr

Computational Approaches to SAR and ADMET Prediction

In silico methods are invaluable tools in modern drug discovery for predicting the SAR and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new chemical entities, thereby reducing the time and cost of development.

Computational SAR: Techniques like 3D-QSAR and molecular docking are used to build predictive models and understand interactions at the molecular level. For quinoline derivatives, 3D-QSAR models have been successfully developed to analyze the structure-activity relationship and identify key structural features that enhance anticancer activity. mdpi.com By analyzing the contour maps generated from these models, researchers can rationally design new compounds with improved potency. mdpi.com Molecular docking simulates the binding of a ligand to the active site of a target protein, providing insights into the binding mechanism and affinity. healthinformaticsjournal.com

ADMET Prediction: Predicting the pharmacokinetic and toxicological profile of a compound early in the discovery process is crucial. Various software platforms, such as admetSAR, use QSAR-based models to predict a wide range of ADMET properties. healthinformaticsjournal.comecust.edu.cn These tools can predict parameters like gastrointestinal absorption, blood-brain barrier permeability, metabolism by cytochrome P450 enzymes, and potential toxicities like mutagenicity or carcinogenicity. healthinformaticsjournal.comnih.gov For quinoline derivatives, these computational tools have been employed to evaluate their drug-likeness and safety profiles, helping to prioritize the most promising candidates for further experimental investigation. healthinformaticsjournal.comimist.ma

Future Perspectives and Emerging Research Directions

Rational Design of Advanced 2-Chloroquinolin-8-ol Derivatives for Targeted Applications

The core structure of this compound serves as a valuable pharmacophore for the rational design of advanced derivatives with highly specific biological activities. By strategically modifying this scaffold, researchers can aim to enhance potency, selectivity, and pharmacokinetic properties for a variety of therapeutic targets.

One promising avenue is the development of dual-target inhibitors. For instance, drawing inspiration from the design of 2-chloroquinoline-based molecules as dual inhibitors of SARS-CoV-2 MPro and PLPro, derivatives of this compound could be engineered to simultaneously modulate two distinct biological targets implicated in a disease pathway. nih.gov This approach is particularly relevant for complex diseases where a multi-pronged therapeutic strategy is often more effective. The 2-chloroquinoline (B121035) portion can be tailored to interact with one target, while the 8-hydroxyquinoline (B1678124) moiety, with its metal-chelating properties, could be designed to interact with another.

Furthermore, the principles of rational drug design can be applied to develop derivatives with potent and selective anticancer activity. A recent study on a synthesized 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline demonstrated significant cytotoxicity in colorectal cancer cell lines by modulating the PI3K/AKT/mTOR signaling pathway. acs.org This highlights the potential of modifying the this compound backbone to create compounds that target specific cancer-related pathways. The table below illustrates the cytotoxic activity of this related compound on various cell lines. acs.org

Cell LineIC₅₀ (μM)
HCT1160.38 ± 0.05
Caco-20.52 ± 0.07
A5491.25 ± 0.13
MCF-72.14 ± 0.21
HIEC>10

Data sourced from a study on a structurally related indoloquinoline derivative. acs.org

Future research will likely focus on creating libraries of this compound derivatives with diverse substitutions at various positions on the quinoline (B57606) ring. These derivatives can then be screened against a panel of therapeutic targets to identify lead compounds for further optimization.

Integration of High-Throughput Screening and Computational Drug Discovery

The discovery of novel bioactive molecules based on the this compound scaffold can be significantly accelerated by integrating high-throughput screening (HTS) with computational drug discovery methods. nih.govamerigoscientific.commdpi.com HTS allows for the rapid screening of large compound libraries against specific biological targets, while computational approaches can predict the biological activity and pharmacokinetic properties of virtual compounds, thereby prioritizing synthesis and experimental testing. nih.govamerigoscientific.commdpi.com

Cell-based HTS assays can be developed to identify this compound derivatives that modulate specific cellular pathways. For example, a high-throughput screen of a large compound library identified a 2-[(E)-2-phenylvinyl]-8-quinolinol core structure that activates the p53 tumor suppressor pathway. plos.org A similar approach could be employed to discover this compound derivatives with desired cellular activities.

Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to design virtual libraries of this compound derivatives and predict their binding affinity to various protein targets. nih.govmdpi.com For instance, a 3D-QSAR model was successfully used to design novel tetrahydroquinoline derivatives as inhibitors of the anticancer target LSD1. mdpi.com This in-silico approach can help in understanding the structure-activity relationships and guide the synthesis of more potent and selective inhibitors based on the this compound scaffold.

The synergy between HTS and computational modeling will enable a more efficient exploration of the chemical space around this compound, leading to the faster identification of promising drug candidates.

Exploration of Novel Catalytic Systems and Material Science Applications

The 8-hydroxyquinoline moiety in this compound is an excellent chelating agent for various metal ions, suggesting its potential in the development of novel catalytic systems and advanced materials.

In the field of catalysis, metal complexes of this compound derivatives could be explored as catalysts for a range of organic transformations. A study on a bis(5-chloroquinolin-8-olato)-bis(pyridine)-cobalt(II) complex demonstrated its catalytic activity in the oligomerization of norbornene and 2-chloro-2-propen-1-ol (B1199897) after activation with MMAO-12. researchgate.net The catalytic activity of this complex is summarized in the table below. researchgate.net

Oligomerization ReactionCatalytic Activity (g mmol⁻¹ h⁻¹ bar⁻¹)
NorborneneModerate
2-chloro-2-propen-1-olLow

Data sourced from a study on a related cobalt(II) complex. researchgate.net

This finding suggests that this compound could serve as a ligand in the design of new catalysts for polymerization and other industrially relevant reactions. Future research could focus on synthesizing and characterizing various metal complexes of this compound and evaluating their catalytic performance.

In material science, quinoline derivatives have been investigated for their applications in third-generation photovoltaics, such as polymer solar cells and dye-sensitized solar cells. nih.gov The photoactive nature of the quinoline ring makes it a promising component for light-harvesting and charge-transporting materials. nih.gov The this compound scaffold, with its potential for modification and metal complexation, could be utilized to develop novel organic materials for optoelectronic devices, including organic light-emitting diodes (OLEDs) and solar cells.

Multi-Target-Directed Ligand Design based on this compound Scaffolds

The development of multi-target-directed ligands (MTDLs) is an emerging paradigm in drug discovery for complex diseases such as cancer and neurodegenerative disorders, where multiple biological pathways are often dysregulated. nih.govfrontiersin.orgnih.gov The this compound scaffold is well-suited for the design of MTDLs due to the presence of two distinct and modifiable chemical entities: the 2-chloroquinoline ring and the 8-hydroxyquinoline chelating unit.

The concept of MTDLs involves designing a single molecule that can interact with multiple biological targets simultaneously, potentially leading to enhanced therapeutic efficacy and a reduced risk of drug resistance. nih.govfrontiersin.orgnih.gov For instance, the 2-chloroquinoline moiety can be functionalized to target a specific enzyme or receptor, while the 8-hydroxyquinoline part can be designed to chelate metal ions that are crucial for the activity of another target or to interact with a different binding site.

Research on 8-hydroxyquinoline derivatives has already demonstrated their potential as MTDLs for diseases like Alzheimer's. nih.gov By integrating pharmacophores from known selective ligands into a single molecule, it is possible to create novel compounds with a desired polypharmacological profile. nih.gov The this compound scaffold provides a versatile platform for such molecular hybridization. Future research in this area will involve the rational design and synthesis of this compound-based MTDLs and their evaluation in relevant disease models.

Q & A

Basic Questions

Q. What are the recommended synthetic protocols for 2-Chloroquinolin-8-ol, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves halogenation of 8-hydroxyquinoline derivatives under controlled conditions. For example, heating with hydrochloric acid (HCl) at 111°C for 24 hours has been reported for analogous chlorinated quinolinols, yielding ~49% product . Optimization may include varying temperature, solvent polarity, or catalyst loading. Purity should be confirmed via NMR (δ ~8.5–9.0 ppm for aromatic protons) and HPLC (>95% purity).

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact, as chlorinated quinolinols may cause irritation . Work in a fume hood to prevent inhalation. Waste must be segregated and disposed via certified chemical waste services due to potential environmental toxicity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR identifies aromatic proton environments (e.g., deshielded protons near chlorine substituents).
  • FT-IR : Confirms hydroxyl (O-H stretch ~3200 cm1^{-1}) and C-Cl bonds (600–800 cm1^{-1}).
  • X-ray crystallography : Resolves molecular geometry and hydrogen bonding using SHELX software for refinement .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

  • Methodological Answer : Employ hybrid functionals (e.g., B3LYP) with exact-exchange terms to model electron distribution and frontier molecular orbitals. Basis sets like 6-311++G(d,p) improve accuracy for chlorine atoms. Compare computed vibrational spectra with experimental IR data to validate models .

Q. How should researchers address contradictions in spectroscopic data during structural analysis?

  • Methodological Answer :

Cross-validation : Use complementary techniques (e.g., X-ray for definitive structure vs. NMR for functional groups).

Reproducibility : Repeat experiments under identical conditions and document deviations.

Literature benchmarking : Compare with data from structurally similar compounds like 5-chloro-8-hydroxyquinoline .

Q. What strategies enhance the design of this compound derivatives for biological applications?

  • Methodological Answer :

  • Substitution patterns : Introduce electron-withdrawing groups (e.g., nitro, fluoro) at positions 5 or 7 to modulate bioavailability .
  • Activity testing : Screen derivatives for antimicrobial or chelation properties using MIC assays or UV-Vis titration.
  • Structure-activity relationships (SAR) : Correlate substituent effects with activity using multivariate regression .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

  • Methodological Answer : Chlorine’s heavy atom effect may complicate X-ray diffraction. Use slow evaporation in polar solvents (e.g., ethanol/water) to grow high-quality crystals. Refine data with SHELXL, accounting for disorder or twinning .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.